molecular formula C22H20ClNO5 B4172225 N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 112974-55-7

N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B4172225
CAS RN: 112974-55-7
M. Wt: 413.8 g/mol
InChI Key: RDFOTAYLJFEPHZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxybenzamide, commonly known as CPT, is a synthetic compound used in scientific research for its potential therapeutic properties. CPT is a member of the benzamide family, and its chemical structure is characterized by a phenyl ring, a chloro group, and three methoxy groups.

Mechanism of Action

The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. CPT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. CPT has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and physiological effects:
CPT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, CPT has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo, CPT has been shown to inhibit tumor growth and metastasis in animal models of cancer. CPT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CPT has several advantages for lab experiments, including its synthetic accessibility, its stability, and its potential therapeutic properties. However, CPT also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the study of CPT, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential therapeutic properties in clinical trials. Additionally, the development of CPT analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

CPT has been studied for its potential therapeutic properties in various scientific fields, including oncology, neurology, and immunology. In oncology, CPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurology, CPT has been studied for its neuroprotective properties and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CPT has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5/c1-26-19-11-14(12-20(27-2)21(19)28-3)22(25)24-17-13-15(23)9-10-18(17)29-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFOTAYLJFEPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388010
Record name Benzamide, N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112974-55-7
Record name Benzamide, N-(5-chloro-2-phenoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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